molecular formula C19H20N4O3 B5526425 5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole

5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole

Cat. No. B5526425
M. Wt: 352.4 g/mol
InChI Key: GOWNBOHZOURPTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole, often involves ring closure reactions and can be achieved through various synthetic routes. For example, Halim and Ibrahim (2022) detailed the synthesis of a novel pyrazole derivative through ring opening followed by ring closure reactions, highlighting the complexity and the precision required in synthesizing such compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of these compounds is typically established through spectral data and advanced computational methods. Kumarasinghe et al. (2009) emphasized the significance of X-ray crystallography in determining the molecular structure of pyrazole derivatives, underscoring the technique's indispensable role in unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can be intricate, often involving regiospecific synthesis and cyclization processes. Rai et al. (2009) synthesized a series of novel oxadiazoles starting from a pyrazole derivative, showcasing the compound's versatility in chemical reactions (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Physical Properties Analysis

The physical properties of such compounds, including stability and crystal structure, are crucial for their practical applications. Kumara et al. (2018) provided insights into the thermal stability and crystal structure of a novel pyrazole derivative, which are essential parameters for understanding the compound's physical characteristics (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with other molecules, is vital. The work by Pilati and Casalone (2002) on the diastereoisomers of a related compound highlights the complexity of the chemical properties and the impact of structural variations on these properties (Pilati & Casalone, 2002).

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Synthesis : A study demonstrated the utility of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one for regiospecific synthesis of five (pyrazole and isoxazole) and six-membered heterocycles, showcasing methodologies that could be relevant for synthesizing and characterizing compounds like the one (Mahata et al., 2003).

Corrosion Inhibition

  • Corrosion Inhibition Performance : Pyranopyrazole derivatives, including compounds with methoxyphenyl groups, were studied for their effectiveness as corrosion inhibitors for mild steel in HCl solution, highlighting an application area for similar compounds (Yadav et al., 2016).

Quantum Studies and Thermodynamic Properties

  • Quantum and Thermodynamic Analysis : A novel compound was synthesized and its structure, quantum studies, NLO, and thermodynamic properties were analyzed, indicating the potential for detailed quantum chemical and thermodynamic analysis of similar complex compounds (Halim & Ibrahim, 2022).

Antibacterial Activity

  • Antibacterial Activity Studies : The synthesis, characterization, and antibacterial activity of novel oxadiazole derivatives were explored, demonstrating the potential biomedical applications of similar compounds (Rai et al., 2009).

Antiproliferative Agents

  • Antiproliferative Activity : Research into the regioselective synthesis of novel pyrazole derivatives as potential antiproliferative agents showcases an approach that could be applied to investigate the antiproliferative potential of the compound (Ananda et al., 2016).

properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-10-18(26-21-13)15-7-5-9-22(15)19(24)14-11-20-23(12-14)16-6-3-4-8-17(16)25-2/h3-4,6,8,10-12,15H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWNBOHZOURPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole

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